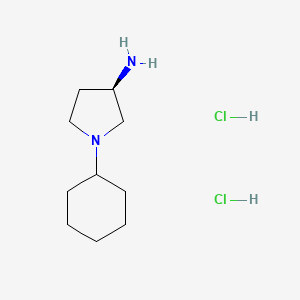

3-环己基-6-((4-异丙苯基)氨基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Conformation and Reactivity Analysis

The molecular structure and reactivity of pyrimidine derivatives have been extensively studied due to their potential as bioactive agents. In particular, the vibrational spectra of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were recorded and analyzed using FT-IR and FT-Raman spectroscopy, with vibrational wavenumbers computed using DFT quantum chemical calculations. The geometrical parameters were confirmed by XRD results, and the molecule's reactivity was explored through NBO analysis, frontier molecular orbital analysis, and hyperpolarizability studies. The molecular electrostatic potential results identified potential electrophilic attack sites, and the local reactivity properties were further elucidated by calculating Fukui functions. Non-covalent interactions within the molecule were visualized, and degradation properties were investigated through bond dissociation energies and radial distribution functions. Molecular docking studies suggested that the ligand binds at the active site of the substrate through weak non-covalent interactions .

Synthesis Analysis

The synthesis of novel pyrimidine derivatives has been reported through multicomponent reactions. For instance, a series of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines were obtained from the reaction between 6-aminopyrimidines, dimedone, and arylglyoxal, with the unexpected cyclization process confirmed by NMR and X-ray diffraction measurements . Another synthesis involved a four-component reaction yielding 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, with a proposed mechanism involving a Pd-catalyzed carbonylation and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized by various techniques. For example, the asymmetric unit of a tetrahydropyrimidine-2,4-dione compound was described, with nearly planar pyrimidine rings and a perpendicular orientation of the benzene ring to the pyrimidine ring. Hydrogen bonding was observed to play a role in the molecular structure, forming inversion dimers and linking with ethanol molecules . Similarly, the structure of 6-amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate was elucidated, showing hydrogen-bonded chains cross-linked by additional hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has led to the formation of various novel compounds. For instance, 3-aminopyrazolo[4,3-c]pyridine-4,6-dione reacted with aldehydes, aryldiazonium chlorides, chalcones, and enaminones to afford regioselectively novel pyrazolo[4,3-c]pyridine derivatives, naphthyridines, and pyrazolo[1,5-a]pyrimidines. The mechanistic aspects of these reactions were discussed based on elemental analysis and spectral data .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and reactivity. The vibrational spectral analysis provides insights into the molecular conformation, while the molecular docking studies and reactivity analyses reveal the potential biological activity and interaction with substrates. The synthesis of these compounds through multicomponent reactions demonstrates their chemical versatility and potential for generating diverse structures with varying properties .

科学研究应用

新颖的合成技术

研究已经开发出有效的合成路线来生产嘧啶二酮衍生物及相关化合物。例如,一项研究描述了 1,3-二酮和 2-(氨基甲基)吡啶缩合一步合成 3,5-二取代-2-吡啶基吡咯,突出了可应用于类似化合物的方法,以创造具有潜在生物活性的各种嘧啶衍生物 (Klappa, Rich, & McNeill, 2002).

化学转化和应用

另一个研究领域集中在嘧啶二酮的化学转化,导致产生多种杂环化合物。例如,通过烯胺尿嘧啶转化轻松构建取代的嘧啶并[4,5-d]嘧啶酮展示了该化学物质的灵活性及其在合成可能具有药物应用的复杂分子的效用 (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

先进材料合成

对嘧啶二酮的研究延伸到材料科学,其中这些化合物用作合成新材料的前体。高反应性嘧啶二酮的合成和异常光化学,它们在光解后形成独特的双环产物,说明了该化合物在开发具有特殊性质的新材料中的潜力,例如光化学反应性,可用于光学应用中 (Shorunov 等,2018).

生物学应用

此外,嘧啶二酮及其衍生物因其生物学和药理学潜力而受到探索。对具有某些氨基酸的吡啶并[1,2-a]嘧啶衍生物的新席夫碱的抗菌活性的研究表明,这些化合物可以作为开发抗菌和抗真菌剂的有希望的候选者,证明了该化学物质在药物发现和药物化学中的适用性 (Alwan, Al Kaabi, & Hashim, 2014).

属性

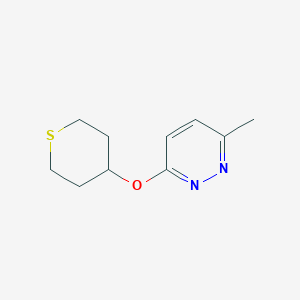

IUPAC Name |

3-cyclohexyl-6-(4-propan-2-ylanilino)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13(2)14-8-10-15(11-9-14)20-17-12-18(23)22(19(24)21-17)16-6-4-3-5-7-16/h8-13,16,20H,3-7H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZISXGCSNPXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)

![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2538263.png)

![1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2538266.png)

![3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2538267.png)

![1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2538268.png)

![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2538278.png)